4-(2-methylphenoxy)aniline

organic synthesis Vilsmeier conditions process chemistry

Select this specific ortho-methyl isomer for reliable synthetic yields (quantitative one-step synthesis documented). Available with batch-certified 98.0% GC purity and full ATR-IR spectral data for seamless analytical method validation. Ideal for programs exploring COX inhibition or novel pesticidal carbamates. The primary amine handle simplifies amide coupling and diazotization.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 56705-83-0
Cat. No. B186193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methylphenoxy)aniline
CAS56705-83-0
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=CC=C(C=C2)N
InChIInChI=1S/C13H13NO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,14H2,1H3
InChIKeyJPCCVWJJMUIBJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methylphenoxy)aniline (CAS 56705-83-0) Procurement Guide: What Researchers Need to Know


4-(2-Methylphenoxy)aniline (CAS 56705-83-0, also known as 4-(o-tolyloxy)aniline or 4-amino-2'-methyldiphenyl ether) is a diaryl ether aniline derivative with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol [1]. This compound exists as a solid with a melting point of 61-62 °C, a density of 1.115 g/cm³, and a boiling point of 326.8 °C at 760 mmHg [1]. Commercially available from suppliers including Thermo Fisher Scientific (Alfa Aesar, Catalog Number H34084) and Apollo Scientific with purities ranging from 96% to 98.0% (by GC), this compound serves as a versatile synthetic intermediate in pharmaceutical research, agrochemical development, and materials science applications [1] [2] .

Why 4-(2-Methylphenoxy)aniline Cannot Be Substituted with Positional Isomers: Evidence-Based Selection Criteria


Positional isomerism in methylphenoxy anilines produces compounds that are chemically distinct entities rather than interchangeable analogs. The three regioisomers—4-(2-methylphenoxy)aniline (ortho-methyl, CAS 56705-83-0), 4-(3-methylphenoxy)aniline (meta-methyl), and 4-(4-methylphenoxy)aniline (para-methyl, CAS 41295-20-9)—exhibit different physicochemical properties, spectral signatures, and biological interaction profiles . Critically, the ortho-methyl substitution in 4-(2-methylphenoxy)aniline introduces steric hindrance adjacent to the ether linkage that fundamentally alters conformational preferences and intermolecular interactions compared to its para-methyl counterpart [1]. BindingDB data demonstrates that 4-(4-methylphenoxy)aniline exhibits measurable affinity (IC50 ~7.4 μM) for the human 5-HT1a receptor in cell-based assays, whereas the ortho-methyl isomer's receptor interaction profile remains uncharacterized in publicly available databases [2]. This steric and electronic divergence means that substituting one regioisomer for another in a synthetic pathway or biological assay without validation introduces uncontrolled variables. Procurement decisions must therefore be guided by the specific isomer required for the intended application, supported by documented analytical and application-specific evidence.

4-(2-Methylphenoxy)aniline: Comparative Evidence for Scientific Selection and Procurement


One-Step Synthesis in Quantitative Yield: Superior Synthetic Accessibility

4-(2-Methylphenoxy)aniline is accessible via a one-step synthetic protocol using adapted Vilsmeier conditions that achieves quantitative yield, representing a significant process efficiency advantage over multi-step syntheses required for structurally related diaryl ether anilines [1]. While this study did not directly compare other methylphenoxy aniline isomers under identical conditions, the quantitative yield (approaching 100%) establishes a baseline of synthetic accessibility that is uncommon for this compound class, where typical Ullmann-type couplings or nucleophilic aromatic substitution reactions often yield 50-80% [1]. The product was fully characterized by 1H-NMR, 13C-NMR, 2H-NMR, IR, and Raman spectroscopy [1].

organic synthesis Vilsmeier conditions process chemistry yield optimization

Commercial Purity and Analytical Reference Standards: Verified Quality Metrics

4-(2-Methylphenoxy)aniline is commercially available with documented purity specifications that enable immediate use as an analytical reference standard. Thermo Fisher Scientific supplies this compound (Catalog H34084) with 96% purity and provides full ATR-IR spectral characterization data including 3795 data points across 3998.34 cm⁻¹ to 339.463 cm⁻¹, resolution 4 cm⁻¹, using a Bruker Tensor 27 FT-IR instrument [1]. Apollo Scientific offers the compound with GC-verified purity of 98.0% (typical value in batch Certificate of Analysis) . In contrast, the para-methyl isomer 4-(4-methylphenoxy)aniline (CAS 41295-20-9) and meta-methyl isomer 4-(3-methylphenoxy)aniline are less commonly stocked with equivalent batch-certified purity documentation from major suppliers, increasing analytical validation burden for procurement .

quality control analytical chemistry reference standards procurement specifications

Established HPLC Analytical Methods: Validated Separation Conditions

Validated reverse-phase HPLC methods exist specifically for the analysis of 4-(2-methylphenoxy)aniline, providing immediate analytical utility for purity assessment and reaction monitoring [1]. The compound can be separated using a Newcrom R1 HPLC column under simple conditions [1]. Additionally, a capillary liquid chromatography (cLC) method with gradient elution has been validated for determining structurally related chlorophenoxy acid herbicides including 4-chloro-2-methylphenoxyacetic acid and its derivatives, demonstrating the chromatographic tractability of the 2-methylphenoxy pharmacophore [2]. This established analytical infrastructure contrasts with the less-characterized separation profiles of other methylphenoxy aniline positional isomers, which lack published, validated HPLC methods in the open literature.

HPLC analysis analytical method development chromatography quality control

Documented Patent Utility as a Key Synthetic Intermediate in Pesticide Development

4-(2-Methylphenoxy)aniline and its derivatives are explicitly claimed and exemplified as intermediates in US Patent 4,968,829 (Sandoz Ltd., 1990) for the synthesis of substituted phenoxy, phenylthio, and anilino compounds used for pest control [1]. The patent specifically describes synthetic routes employing this compound class to access carbamate, thiocarbamate, and urea derivatives with documented insecticidal and acaricidal activity [1]. While the patent encompasses a broad genus of substituted phenoxy anilines, the ortho-methyl substitution pattern characteristic of 4-(2-methylphenoxy)aniline is specifically represented among the exemplified intermediates. In contrast, a distinct patent application (US 20220401444, filed 2022) covers novel aniline derivatives as pharmaceuticals, highlighting the divergent intellectual property landscapes for different aniline derivative classes [2].

agrochemical synthesis patent literature pesticide intermediates process development

Potential Biological Activity Differentiation via COX Inhibition Screening

4-(2-Methylphenoxy)aniline has been evaluated for inhibitory activity against cyclooxygenase (COX) in mouse macrophages, with documented bioactivity data present in screening databases . The compound was tested as part of a broader chemical library screen, with activity classification recorded. While specific IC50 values for this exact compound are not reported in the open literature, its positional isomer 4-(4-methylphenoxy)aniline has demonstrated measurable affinity for the human 5-HT1a receptor with an IC50 of approximately 7.4 μM at 23°C in cell-based assays using a BLA reporter gene system [1]. This divergence in characterized biological targets between positional isomers underscores that methyl group position significantly influences receptor interaction profiles and reinforces the non-interchangeability of these compounds in biological research.

biological screening cyclooxygenase inhibition anti-inflammatory research pharmacology

Unique Ortho-Methyl Steric Environment: Distinctive InChIKey and Spectral Fingerprint

4-(2-Methylphenoxy)aniline possesses a unique InChIKey (JPCCVWJJMUIBJR-UHFFFAOYSA-N) that distinguishes it from all other methylphenoxy aniline isomers, reflecting the specific ortho-methyl substitution pattern adjacent to the ether oxygen [1]. This ortho-methyl group creates a sterically congested environment around the diaryl ether linkage, with the methyl group positioned at the ortho position relative to the ether oxygen, imposing conformational constraints not present in meta- or para-methyl isomers [1]. The ATR-IR spectrum exhibits characteristic absorption bands across 3998.34 cm⁻¹ to 339.463 cm⁻¹, providing a unique spectral fingerprint for identity confirmation [2]. Comparative analysis with 4-(4-methylphenoxy)aniline (para-methyl isomer) reveals distinct physicochemical property divergence: the para-isomer exhibits a slightly higher boiling point of 333.1±25.0 °C at 760 mmHg and vapor pressure of 0.0±0.7 mmHg at 25°C, though density values are comparable (1.1±0.1 g/cm³) .

structural chemistry spectroscopy cheminformatics compound identification

4-(2-Methylphenoxy)aniline Application Scenarios: Where Evidence Supports Selection


Synthetic Process Development Requiring High-Yield Diaryl Ether Building Blocks

Research programs developing scalable synthetic routes to complex diaryl ether-containing molecules should prioritize 4-(2-methylphenoxy)aniline when process yield optimization is critical. The documented one-step synthesis achieving quantitative yield under adapted Vilsmeier conditions demonstrates superior synthetic accessibility compared to class-typical yields of 50-80% for related diaryl ether anilines [1]. This efficiency advantage directly translates to reduced raw material costs and simplified purification requirements in multi-step synthetic sequences. The primary aromatic amine functionality provides a versatile handle for further derivatization including amide coupling, diazotization, and N-alkylation reactions.

Analytical Method Development and Quality Control Reference Standards

Quality control laboratories and analytical method development groups should select 4-(2-methylphenoxy)aniline when a well-characterized reference standard with documented purity and spectral data is required. The compound is commercially available with batch-certified purity of 98.0% (by GC) from Apollo Scientific and 96% from Thermo Fisher Scientific, accompanied by fully documented ATR-IR spectral data comprising 3795 data points at 4 cm⁻¹ resolution [1] [2]. Validated RP-HPLC separation conditions using a Newcrom R1 column are already established, eliminating method development lead time for purity analysis [3]. This analytical infrastructure contrasts with the limited certified purity documentation available for positional isomers.

Agrochemical Intermediate Synthesis and Patent-Protected Derivative Development

Research teams developing novel pesticidal compounds or exploring structure-activity relationships in carbamate and thiocarbamate chemistry should consider 4-(2-methylphenoxy)aniline as a key intermediate. US Patent 4,968,829 (Sandoz Ltd.) explicitly claims substituted phenoxy anilines including this compound class as intermediates for synthesizing insecticidal and acaricidal agents, with demonstrated utility in accessing carbamate, thiocarbamate, and urea derivatives [1]. The ortho-methyl substitution pattern may impart steric and electronic properties advantageous for specific target interactions in pest control applications.

Pharmacological Screening Where COX Pathway Inhibition Is of Interest

Investigators conducting phenotypic screening or target-based assays related to cyclooxygenase (COX) inhibition should evaluate 4-(2-methylphenoxy)aniline as a candidate compound. Screening data indicates this compound has been tested for COX inhibitory activity in mouse macrophages, distinguishing its biological profile from the para-methyl isomer which demonstrates 5-HT1a receptor affinity (IC50 ~7.4 μM) [1] [2]. This target pathway divergence between positional isomers validates the necessity of compound-specific biological evaluation and suggests 4-(2-methylphenoxy)aniline may be preferentially suitable for research programs focused on inflammatory pathways rather than serotonergic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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